4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate
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Overview
Description
4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thiazolo-benzimidazole core with a nitrobenzoate moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and nitrobenzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate
- 2-Methoxy-4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate
- 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl dimethylcarbamate
Uniqueness
What sets 4-{[3-Oxo[1,3]thiazolo[3,2-A][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl 3-nitrobenzoate apart from similar compounds is its combination of the thiazolo-benzimidazole core with a nitrobenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13N3O5S/c27-21-20(32-23-24-18-6-1-2-7-19(18)25(21)23)12-14-8-10-17(11-9-14)31-22(28)15-4-3-5-16(13-15)26(29)30/h1-13H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDVASZXVRCYPU-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-])S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)[N+](=O)[O-])/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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